![molecular formula C11H11NO3 B1178780 dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate CAS No. 136392-68-2](/img/structure/B1178780.png)

dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

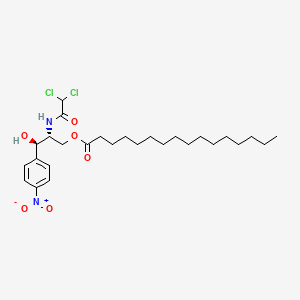

dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate is a copolymer composed of vinyl acetate, butyl maleate, and isobornyl acrylate. This compound is known for its unique properties, making it valuable in various applications, particularly in the fields of chemistry, biology, medicine, and industry. It is typically available as a viscous liquid and is often used as an additive in hair and skin care products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate) involves the copolymerization of vinyl acetate, butyl maleate, and isobornyl acrylate. The reaction is typically carried out in the presence of a suitable initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature conditions. The polymerization process can be conducted in bulk or in solution, with ethanol being a common solvent .

Industrial Production Methods

Industrial production of this copolymer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The copolymer is often produced as a 50 wt. % solution in ethanol, which facilitates its handling and application .

Analyse Chemischer Reaktionen

Types of Reactions

dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.

Reduction: Reduction reactions can be used to modify the copolymer’s structure and improve its performance in certain applications.

Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s properties[3][3].

Wissenschaftliche Forschungsanwendungen

dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate has a wide range of scientific research applications, including:

Chemistry: Used as a polymer matrix in various chemical reactions and processes.

Biology: Employed in the development of biomaterials and drug delivery systems.

Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.

Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties

Wirkmechanismus

The mechanism by which poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate) exerts its effects is primarily related to its ability to form stable films and coatings. The copolymer interacts with various substrates through physical and chemical bonding, providing enhanced adhesion and durability. The molecular targets and pathways involved depend on the specific application and the functional groups present in the copolymer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Poly(vinyl acetate-co-butyl maleate): Similar in composition but lacks the isobornyl acrylate component, resulting in different properties.

Poly(vinyl acetate-co-isobornyl acrylate): Contains vinyl acetate and isobornyl acrylate but does not include butyl maleate, leading to variations in performance.

Poly(butyl maleate-co-isobornyl acrylate): Composed of butyl maleate and isobornyl acrylate, without vinyl acetate, affecting its overall characteristics.

Uniqueness

dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate is unique due to the combination of vinyl acetate, butyl maleate, and isobornyl acrylate, which imparts a balance of flexibility, adhesion, and film-forming properties. This makes it particularly suitable for applications requiring durable and stable coatings .

Eigenschaften

IUPAC Name |

dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2.C12H20O4.C4H6O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3;1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h5,9-10H,1,6-8H2,2-4H3;7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b;8-7-;/t9-,10-,13+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYACFNIOCBUACV-LUKGIRDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C.CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C.C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136392-68-2 |

Source

|

| Record name | Butyl maleate-isobornyl acrylate-vinyl acetate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136392-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

522.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.